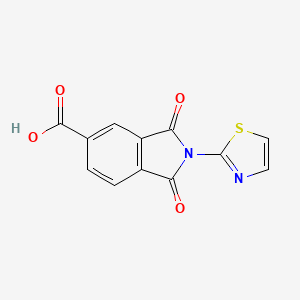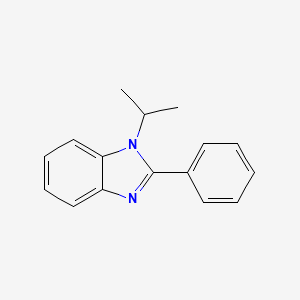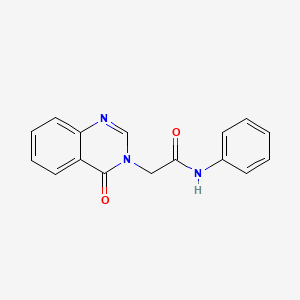
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, also known as DTIC, is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties. It is a heterocyclic compound that contains both a thiazole and an isoindoline ring, making it a valuable tool for studying various biochemical and physiological processes.
作用機序
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid works by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It is believed to act by forming covalent bonds with DNA, thereby preventing the replication and division of cancer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been shown to affect the function of various immune system cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the activity of various immune system cells, including T cells and natural killer cells. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been studied for its potential use in treating various types of cancer, including melanoma and Hodgkin's lymphoma.
実験室実験の利点と制限
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanisms of action.
将来の方向性
There are a number of potential future directions for research on 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid. One area of interest is the development of new analogs and derivatives of the compound that may have improved efficacy and reduced toxicity. Another area of interest is the use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in combination with other drugs or therapies for cancer treatment. Finally, there is interest in studying the potential use of 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid in other disease states, such as autoimmune disorders and viral infections.
In conclusion, 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, or 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid, is a valuable tool for scientific research due to its unique chemical properties and mechanisms of action. It has been extensively studied for its potential use in cancer treatment and for its effects on various immune system functions. While 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has some limitations, it remains a valuable tool for studying various biochemical and physiological processes, and there are many potential future directions for research on this compound.
合成法
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of thiosemicarbazide with phthalic anhydride, followed by a series of cyclization reactions. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has been used extensively in scientific research due to its ability to inhibit DNA synthesis and cell division. It has been studied for its potential use in cancer treatment, as well as for its effects on various immune system functions. 1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxylic acid has also been used as a tool for studying the mechanisms of action of other drugs and compounds.
特性
IUPAC Name |
1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-9-7-2-1-6(11(17)18)5-8(7)10(16)14(9)12-13-3-4-19-12/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBGJFDHHPHOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-{1-[(cyclohexylamino)carbonyl]-4-piperidinyl}-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5688009.png)
![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![1-methoxy-4-[(2-phenylvinyl)sulfonyl]benzene](/img/structure/B5688061.png)

![6-ethyl-2-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5688077.png)